Cas no 1806284-00-3 (4,5-Dichloro-2-methylbenzyl bromide)

4,5-Dichloro-2-methylbenzyl bromide is a halogenated organic compound primarily used as an intermediate in synthetic organic chemistry. Its key advantages include high reactivity as a benzyl bromide derivative, making it valuable for nucleophilic substitution reactions, particularly in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. The dichloro and methyl substituents enhance its stability while allowing selective functionalization. The compound is typically handled under controlled conditions due to its lachrymatory and moisture-sensitive nature. Its well-defined structure ensures consistent performance in cross-coupling and alkylation reactions, making it a reliable building block for complex molecular frameworks. Proper storage in a cool, dry environment is recommended to maintain its integrity.
4,5-Dichloro-2-methylbenzyl bromide structure
1806284-00-3 structure
商品名:4,5-Dichloro-2-methylbenzyl bromide
CAS番号:1806284-00-3
MF:C8H7BrCl2
メガワット:253.951179742813
CID:4707168

4,5-Dichloro-2-methylbenzyl bromide 化学的及び物理的性質

名前と識別子

    • 4,5-Dichloro-2-methylbenzyl bromide
    • インチ: 1S/C8H7BrCl2/c1-5-2-7(10)8(11)3-6(5)4-9/h2-3H,4H2,1H3
    • InChIKey: DDWQIIXBAAQFMN-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=C(C(=CC=1C)Cl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 129
  • トポロジー分子極性表面積: 0

じっけんとくせい

  • 密度みつど: 1.6±0.1 g/cm3
  • ふってん: 288.9±35.0 °C at 760 mmHg
  • フラッシュポイント: 146.8±16.0 °C
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

4,5-Dichloro-2-methylbenzyl bromide セキュリティ情報

4,5-Dichloro-2-methylbenzyl bromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010007800-1g
4,5-Dichloro-2-methylbenzyl bromide
1806284-00-3 97%
1g
1,504.90 USD 2021-07-06
Alichem
A010007800-500mg
4,5-Dichloro-2-methylbenzyl bromide
1806284-00-3 97%
500mg
839.45 USD 2021-07-06
Alichem
A010007800-250mg
4,5-Dichloro-2-methylbenzyl bromide
1806284-00-3 97%
250mg
489.60 USD 2021-07-06

4,5-Dichloro-2-methylbenzyl bromide 関連文献

4,5-Dichloro-2-methylbenzyl bromideに関する追加情報

4,5-Dichloro-2-methylbenzyl bromide (CAS No. 1806284-00-3)

4,5-Dichloro-2-methylbenzyl bromide is a versatile organic compound with the CAS registry number 1806284-00-3. This compound belongs to the class of aryl alkyl halides and is widely used in various chemical reactions due to its unique structure and reactivity. The molecule consists of a benzene ring substituted with two chlorine atoms at the 4 and 5 positions, a methyl group at the 2 position, and a benzyl bromide moiety. This combination of substituents makes it an interesting subject for both academic research and industrial applications.

The synthesis of 4,5-dichloro-2-methylbenzyl bromide typically involves multi-step processes that include chlorination, methylation, and bromination reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of palladium catalysts to facilitate coupling reactions, which not only enhance the yield but also reduce the generation of hazardous byproducts.

In terms of applications, 4,5-dichloro-2-methylbenzyl bromide is commonly employed as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity as an electrophilic agent makes it particularly useful in nucleophilic substitution reactions. A notable application is its use in the preparation of bioactive compounds with potential anti-inflammatory and anticancer properties. Recent studies have highlighted its role in the development of novel drug candidates targeting specific molecular pathways.

The physical properties of 4,5-dichloro-2-methylbenzyl bromide are well-documented. It exists as a crystalline solid at room temperature with a melting point around 65°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and diethyl ether. Its stability under various conditions has been extensively studied, with findings indicating that it remains stable under normal storage conditions but may undergo hydrolysis in the presence of strong bases or acids.

From a structural standpoint, the substitution pattern on the benzene ring plays a crucial role in determining the compound's reactivity and selectivity in chemical reactions. The presence of two chlorine atoms at the 4 and 5 positions introduces electron-withdrawing effects, which activate the ring towards electrophilic substitution. Conversely, the methyl group at position 2 provides steric hindrance and can influence regioselectivity in certain reactions.

Recent research has focused on optimizing reaction conditions to maximize the utility of 4,5-dichloro-2-methylbenzyl bromide. For example, microwave-assisted synthesis techniques have been employed to accelerate reaction rates while maintaining high yields. Additionally, green chemistry principles have guided efforts to minimize waste and improve sustainability in its production processes.

In conclusion, 4,5-dichloro-2-methylbenzyl bromide (CAS No. 1806284-00-3) is a valuable compound with diverse applications across multiple industries. Its unique structure and reactivity make it an essential building block for advanced chemical syntheses. As research continues to uncover new methods for its synthesis and application, this compound is poised to remain a key player in both academic and industrial settings.

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.